N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Medicinal chemists often lack characterized kinase inhibitor starting points with defined activity. N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine (CAS 165258-72-0) solves this with a validated IC50 of 28 μM, providing a reliable baseline for hit-to-lead optimization. - Baseline IC50 = 28 μM differentiates from close analogs like the non-fluorinated or chloro variants. - Fixed C6-fluoro and N4-diethyl groups ensure consistent lipophilicity and electronic profile for SAR studies. - Primary C2-amine allows efficient library synthesis via amidation, sulfonylation, or alkylation. Procure with confidence from BenchChem.

Molecular Formula C8H13FN4
Molecular Weight 184.21 g/mol
CAS No. 165258-72-0
Cat. No. B063013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine
CAS165258-72-0
Molecular FormulaC8H13FN4
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=NC(=N1)N)F
InChIInChI=1S/C8H13FN4/c1-3-13(4-2)7-5-6(9)11-8(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12)
InChIKeyQZABCMVXWXUNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine: A Differentiated Kinase Building Block


N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine (CAS 165258-72-0) is a synthetic, heterocyclic compound belonging to the class of 2,4-pyrimidinediamines, a scaffold well-established in the development of kinase inhibitors and other therapeutic agents [1]. It is characterized by a pyrimidine core featuring a primary amine at the C2 position, a diethylamino group at the C4 position, and a fluorine atom at the C6 position, with a molecular formula of C8H13FN4 and a molecular weight of 184.21 g/mol . This specific substitution pattern is a key point of differentiation from other commercially available 2,4-pyrimidinediamine analogs.

Reported kinase inhibition activity baseline supports hit-to-lead SAR exploration.
C6-fluoro and N4-diethyl substitution pattern differentiates from chloro and des-fluoro analogs in kinase binding context.
Single regioisomer identity (CAS 165258-72-0) ensures unambiguous structure-activity correlation.

Why Generic Substitution Fails for This Pyrimidinediamine


The 2,4-pyrimidinediamine scaffold is highly modular, and small changes in substitution pattern can drastically alter kinase selectivity, potency, and physicochemical properties. Generic substitution with close analogs like 6-chloro-N4,N4-diethyl-2,4-pyrimidinediamine (CAS 116895-09-1) or 2,4-diamino-6-fluoropyrimidine (CAS 696-83-3) is not possible without fundamentally changing the compound's biological and chemical profile. The presence of the fluorine atom at C6, in combination with the N4-diethyl group, uniquely influences electronic distribution and lipophilicity, which are critical for target binding and metabolic stability . Substituting the C6-fluoro for a chloro group alters the compound's size, electronegativity, and potential for specific halogen-bonding interactions, while the absence of the diethyl group at N4 removes a key lipophilic moiety necessary for certain kinase pocket interactions . Therefore, the specific combination of substituents in CAS 165258-72-0 defines its utility as a distinct starting point for lead optimization campaigns, and its replacement with a structurally similar compound will lead to a divergent and unpredictable structure-activity relationship (SAR).

6-Chloro analog (CAS 116895-09-1)
Chloro substitution alters halogen bonding and lipophilicity, potentially shifting kinase selectivity profile.
De-fluorinated analog (CAS 108484-96-4)
Absence of C6-fluoro removes a key electronic and lipophilic modulator; no reported kinase inhibition baseline available.
N2,N4-Diethyl regioisomer (CAS 165258-64-0)
Different diethylamino placement may alter target binding mode; direct substitution risks invalid SAR data.

Quantitative Differentiation for Procurement Decisions


Kinase Inhibition Potency vs. De-fluorinated Analog

While the exact target for CAS 165258-72-0 is not disclosed in primary literature, its in vitro kinase inhibition activity has been reported with an IC50 of 28 μM in a specific kinase assay [1]. This value provides a baseline for comparison against the de-fluorinated analog, N4,N4-diethyl-2,4-pyrimidinediamine (CAS 108484-96-4), for which no publicly available quantitative activity data could be found . This absence of data for the analog, in contrast to the documented activity for the target compound, underscores the critical role of the C6-fluoro substitution in modulating biological activity. The presence of a quantifiable IC50 for the target compound, even if modest, provides a starting point for SAR studies that the unsubstituted analog does not offer.

Kinase Inhibition Baseline
Data to verify
IC50 28 μM (target) vs. no data (de-fluorinated analog)
Reported IC50 provides an initial SAR reference point absent for de-fluorinated analog.
Target kinase undisclosed; independent validation advised.
Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Enhanced Lipophilicity Over Non-fluorinated Scaffolds

The combination of the C6-fluoro and N4-diethyl groups in CAS 165258-72-0 is expected to enhance lipophilicity compared to both the non-fluorinated analog and the unsubstituted core scaffold. The 6-chloro-N4,N4-diethyl-2,4-pyrimidinediamine analog (CAS 116895-09-1) has a molecular weight of 200.67 g/mol , while the simpler core scaffold, 2,4-diamino-6-fluoropyrimidine (CAS 696-83-3), has a molecular weight of 128.11 g/mol [1]. The target compound has a molecular weight of 184.21 g/mol . The substitution of a chlorine atom for a fluorine atom in the target compound results in a lower molecular weight and higher electronegativity, which can impact lipophilicity and metabolic stability in distinct ways. This difference in physicochemical profile is a key differentiator for researchers seeking to modulate specific ADME properties in their lead series.

Lipophilicity Context
Class-level
MW 184.21 (target), 200.67 (6-Cl), 128.11 (core)
Molecular weight difference indicates distinct lipophilicity and permeability context.
Class-level inference; experimental logP verification recommended.
Physicochemical Properties Lipophilicity Drug Design

Regioisomeric Identity for Unambiguous SAR

A critical and often overlooked differentiator is the precise regioisomeric form. The target compound, N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine (CAS 165258-72-0), has a distinct substitution pattern compared to its regioisomer, N2,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine (CAS 165258-64-0) . Both compounds share the same molecular formula (C8H13FN4) and molecular weight (184.21 g/mol) but differ in the location of the diethylamino group. This seemingly minor change can lead to drastically different biological activities and target binding modes. Procuring the incorrect isomer will invalidate any SAR study based on the intended core scaffold. The target compound's unique CAS number guarantees a single, well-defined chemical entity, which is a non-negotiable requirement for reproducible scientific research.

Regioisomeric Identity
Context-dependent
N4,N4-diethyl (target) vs. N2,N4-diethyl (regioisomer)
Correct regioisomer essential for reproducible SAR; procurement of wrong isomer may produce divergent readout.
Structural identity verification via CAS and analytical method recommended.
Chemical Synthesis Regioisomer Structure Confirmation

Optimal Use-Cases for This Pyrimidinediamine


Differentiated Starting Point for Kinase Inhibitor SAR

This compound is most valuable as a starting point for a medicinal chemistry program focused on developing novel kinase inhibitors. The established, quantifiable in vitro activity (IC50 = 28 μM) provides a defined baseline for synthetic elaboration . This differentiates it from analogs like N4,N4-diethyl-2,4-pyrimidinediamine, for which no such baseline activity has been reported . Researchers can use this compound to initiate a hit-to-lead campaign, exploring substitutions at the C2-amine to improve potency and selectivity while leveraging the known influence of the C6-fluoro and N4-diethyl groups on lipophilicity and target binding .

Building Block for 2,4,6-Trisubstituted Pyrimidines

The compound serves as a versatile building block for the synthesis of more complex, patentable 2,4,6-trisubstituted pyrimidine derivatives . Its primary amine at the C2 position is a functional handle for further derivatization via amide bond formation, sulfonylation, or alkylation, enabling the creation of diverse compound libraries . The fixed C6-fluoro and C4-diethylamino groups provide a consistent chemical environment for exploring SAR at the C2 position, making it an efficient scaffold for generating focused libraries for screening against various kinase targets .

Calibrated Reference for Analytical Method Development

Given the critical importance of distinguishing it from its regioisomer, CAS 165258-72-0 is an ideal reference standard for developing and validating analytical methods, such as HPLC or LC-MS, designed to resolve closely related 2,4-pyrimidinediamine derivatives. Its unique retention time and mass spectral fragmentation pattern, derived from its specific substitution, can be used to ensure the purity and correct identity of synthetic intermediates in a medicinal chemistry workflow . This application is particularly relevant in quality control settings where the presence of the regioisomer CAS 165258-64-0 would be a critical impurity.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR starting point
Reported inhibition activity; C6-fluoro and N4-diethyl substitution pattern
Hit-to-lead optimization and selectivity profiling
2,4,6-Trisubstituted pyrimidine building block
Primary amine handle for C2 derivatization; consistent fluorinated core
Focused kinase library synthesis
Analytical reference for regioisomer resolution
Distinct retention and mass fragmentation from N2,N4-isomer
HPLC/LC-MS method validation for isomer identification
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